CYP2A6 Inhibitory Potency: 4-Butyl Superiority over 4-Methyl and 4-Phenyl Analogs
The target compound (4-butyl) demonstrates substantially greater CYP2A6 inhibitory potency than its closest structural analogs that differ only at the 4-position. In a standardized human CYP2A6-mediated coumarin 7-hydroxylation assay, the 4-methyl analog (CHEMBL179477; US8609708, compound 22) exhibited an IC₅₀ of 360 nM, while the 4-phenyl analog (US8609708, compound 34) showed an IC₅₀ of 8,000 nM [1][2]. Although the target compound's IC₅₀ was determined under slightly different preincubation conditions (30 min preincubation, human liver microsomes), the reported IC₅₀ of 50 nM represents a 7.2-fold improvement over the 4-methyl analog and a 160-fold improvement over the 4-phenyl analog [3].
| Evidence Dimension | CYP2A6 inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 50 nM (human liver microsomes, coumarin 7-hydroxylation, 30 min preincubation) |
| Comparator Or Baseline | 4-Methyl analog (CHEMBL179477): IC₅₀ = 360 nM; 4-Phenyl analog (US8609708, 34): IC₅₀ = 8,000 nM; Methoxsalen: IC₅₀ = 470 nM |
| Quantified Difference | 7.2-fold more potent than 4-methyl analog; 160-fold more potent than 4-phenyl analog; 9.4-fold more potent than methoxsalen |
| Conditions | Human CYP2A6-mediated coumarin 7-hydroxylation; target compound: human liver microsomes, 30 min preincubation; comparators: standard assay with 95 test compounds (Greenlee et al., 1978 protocol) |
Why This Matters
For procurement decisions, this potency differential means substantially less compound is required per assay, reducing per-experiment cost and minimizing solvent/DMSO interference effects.
- [1] BindingDB. BDBM109748 (CHEMBL179477). IC₅₀: 360 nM. CYP2A6 inhibition data from US8609708. View Source
- [2] BindingDB. BDBM109755 (US8609708, 34). IC₅₀: 8,000 nM. CYP2A6 inhibition data from US8609708. View Source
- [3] BindingDB. BDBM50358746 (CHEMBL596015). IC₅₀: 50 nM; Ki: 29,000 nM. CYP2A6 irreversible inhibition data. View Source
